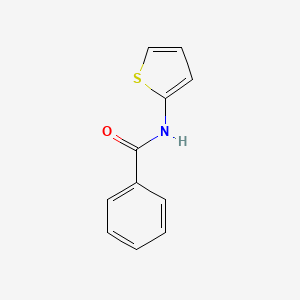![molecular formula C19H26ClNO B14003421 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol CAS No. 6936-18-1](/img/structure/B14003421.png)
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol typically involves the reaction of 2-phenyl-1-(4-propan-2-ylphenyl)ethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Phenyl-1-(4-propan-2-ylphenyl)ethylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: A simpler compound with similar aromatic characteristics.
1-(4-Isopropylphenyl)ethanol: Shares the isopropylphenyl group but lacks the aminoethyl component.
Phenylethylamine: Contains the phenylethyl structure but lacks the hydroxyl group.
Uniqueness
2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol is unique due to its combination of aromatic and aliphatic components, as well as the presence of both amino and hydroxyl functional groups
Properties
CAS No. |
6936-18-1 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
2-[[2-phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-15(2)17-8-10-18(11-9-17)19(20-12-13-21)14-16-6-4-3-5-7-16;/h3-11,15,19-21H,12-14H2,1-2H3;1H |
InChI Key |
NLJPZMJUEWSWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2)NCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


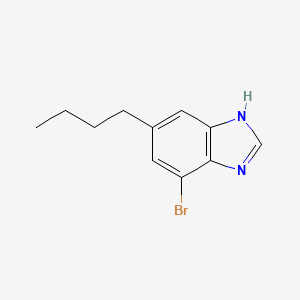
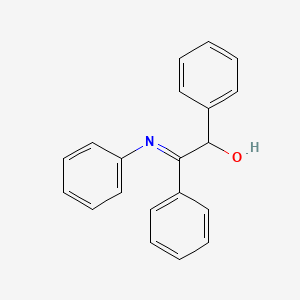
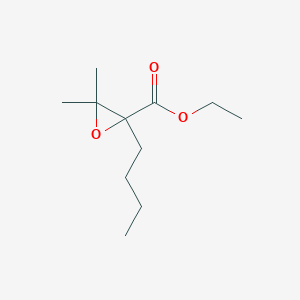
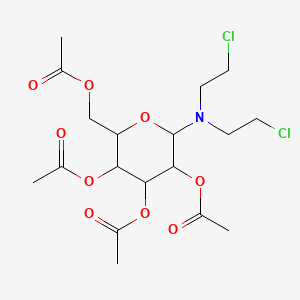

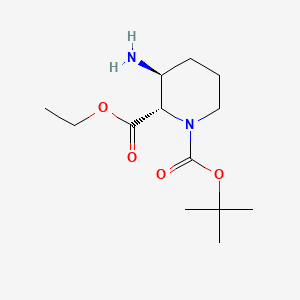

![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
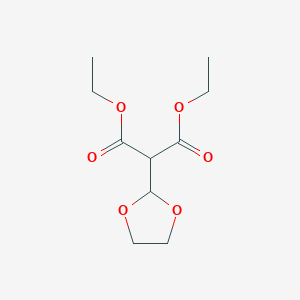


![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
